1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea
Description
Structural Features
- Urea core : The central carbonyl group (C=O) is bonded to two nitrogen atoms, each connected to aryl groups.
- Aromatic substituents :
- 3-Bromophenyl : A benzene ring substituted with a bromine atom at the meta position (carbon 3).
- 3,5-Dimethylphenyl : A benzene ring with methyl groups at both meta positions (carbons 3 and 5).
The compound’s planar urea core facilitates hydrogen bonding, a hallmark of urea derivatives that influences solubility and molecular interactions.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₅BrN₂O | |
| Molecular weight | 319.202 g/mol | |
| ChemSpider ID | 3546820 | |
| IUPAC name | 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea |
Historical Context of Aryl Urea Derivatives in Organic Chemistry
The synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal moment in organic chemistry, bridging the gap between inorganic and organic compounds. Aryl urea derivatives emerged as critical scaffolds in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, enhancing drug-receptor interactions.
Key Developments in Aryl Urea Chemistry
- Early medicinal applications : Urea derivatives like suramin (antitrypanosomal agent) and glibenclamide (antidiabetic) demonstrated the therapeutic potential of functionalized ureas.
- Conformational studies : X-ray analyses of N,N′-diarylureas revealed nonplanar distortions in the urea core, influenced by substituent steric and electronic effects. For example, N-methylation shifts conformational preferences from trans,trans to cis,cis arrangements, enabling π-π stacking interactions.
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea exemplifies modern efforts to optimize urea derivatives for targeted applications. Its bromine and methyl substituents modulate electronic properties and solubility, aligning with strategies to disrupt molecular planarity and enhance bioavailability.
Positional Isomerism in Bromophenyl-Dimethylphenyl Urea Systems
Positional isomerism in diaryl ureas arises from variations in substituent placement on the aromatic rings. For 1-(3-bromophenyl)-3-(3,5-dimethylphenyl)urea, isomerism can occur in two domains:
Bromophenyl Isomerism
- 3-Bromophenyl vs. 4-bromophenyl : Shifting the bromine atom to the para position (carbon 4) would alter electronic effects, potentially affecting hydrogen-bonding capacity and dipole moments.
Dimethylphenyl Isomerism
Comparative Analysis of Isomeric Effects
- Electronic modulation : Bromine’s electron-withdrawing nature at the meta position deactivates the phenyl ring, while methyl groups at meta positions donate electrons, creating a push-pull electronic profile.
- Solubility implications : Ortho-substituted isomers often exhibit lower solubility due to increased molecular symmetry and crystal lattice stability.
| Isomer Type | Structural Feature | Impact on Properties |
|---|---|---|
| 3-Bromophenyl | Meta-Br substitution | Enhanced dipole moment |
| 4-Bromophenyl | Para-Br substitution | Altered electronic distribution |
| 3,5-Dimethylphenyl | Meta-CH₃ substitution | Improved solubility |
| 2,4-Dimethylphenyl | Ortho-CH₃ substitution | Steric hindrance, reduced planarity |
The interplay between substituent position and molecular conformation underscores the importance of synthetic control in diaryl urea design. For instance, halogen atoms at ortho positions can induce intramolecular hydrogen bonding, further distorting planarity.
Properties
CAS No. |
76393-48-1 |
|---|---|
Molecular Formula |
C15H15BrN2O |
Molecular Weight |
319.20 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C15H15BrN2O/c1-10-6-11(2)8-14(7-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
LWVVVSIPHMSPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The nucleophilic addition of primary or secondary amines to potassium isocyanate (KNCO) in water provides a phosgene-free route to unsymmetrical ureas. For 1-(3-bromophenyl)-3-(3,5-dimethylphenyl)urea, equimolar quantities of 3-bromoaniline and 3,5-dimethylaniline react with KNCO in water at 25–40°C for 6–12 hours. The reaction proceeds via a two-step mechanism:
-
Formation of a carbamic acid intermediate through nucleophilic attack of the amine on the electrophilic carbon of KNCO.
-
Dehydration to yield the urea product, facilitated by the aqueous medium’s polarity.
This method avoids toxic reagents like phosgene and eliminates the need for organic solvents, aligning with green chemistry principles.
Optimization and Scalability
Key parameters influencing yield include:
-
Temperature : Yields improve at 40°C but require precise control to avoid byproduct formation.
-
Molar ratio : A 1:1:1 ratio of KNCO to each amine minimizes diurea byproducts.
-
Purification : Simple filtration or extraction with ethyl acetate achieves >95% purity without chromatography.
Gram-scale reactions demonstrate scalability, with yields consistently exceeding 85%. The aqueous environment also enables substrate selectivity , favoring the reaction of 3-bromoaniline over sterically hindered amines.
Isocyanate-Amine Coupling in Chloroform
Synthetic Pathway
This method involves the stepwise coupling of 3-bromophenyl isocyanate with 3,5-dimethylaniline in chloroform under reflux. The reaction follows:
The isocyanate is typically prepared from 3-bromoaniline via phosgene or triphosgene, though safer alternatives like Curtius rearrangement are emerging.
Procedural Details
-
Reaction conditions : Reflux in chloroform for 4–6 hours.
-
Workup : The product precipitates upon cooling and is recrystallized from ethyl acetate/hexane.
This method is favored for synthesizing derivatives with sensitive functional groups, as chloroform’s inertness prevents side reactions.
Carbamoyl Chloride-Mediated Synthesis
Methodology
3,5-Dimethylphenylcarbamoyl chloride, generated from 3,5-dimethylaniline and phosgene, reacts with 3-bromoaniline in dichloromethane (DCM) under basic conditions:
Triethylamine scavenges HCl, driving the reaction to completion.
Challenges and Solutions
-
Carbamoyl chloride instability : Requires in situ generation and immediate use.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves 90–95% purity.
-
Yield : 65–70%, lower than aqueous or isocyanate methods due to intermediate sensitivity.
Comparative Analysis of Preparation Methods
Key Findings
-
Aqueous KNCO synthesis is optimal for industrial-scale production due to its simplicity and environmental compatibility.
-
Isocyanate coupling suits laboratories requiring high-purity products for pharmacological studies.
-
Carbamoyl chloride routes are less favorable due to hazardous intermediates and lower yields.
Advanced Modifications and Functionalization
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea bond can be hydrolyzed to form the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized phenyl derivatives.
Reduction: Formation of reduced phenyl derivatives.
Hydrolysis: Formation of 3-bromoaniline and 3,5-dimethylphenylamine.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea exhibits significant anticancer properties. In vitro studies indicate:
- Cytotoxicity : The compound shows potent cytotoxicity against various cancer cell lines, including breast cancer cells (MCF7), with an IC50 value lower than standard chemotherapeutics like doxorubicin.
- Mechanism of Action : It likely inhibits specific signaling pathways associated with cancer cell proliferation, particularly through interactions with the Bcl-2 protein, which regulates apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Research Findings and Case Studies
Several studies highlight the promising biological activities of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea:
- In Vivo Studies : Animal model studies are currently underway to evaluate the efficacy and safety profile of this compound in vivo. Early results indicate a reduction in tumor size without significant toxicity to normal tissues.
- Enzymatic Inhibition : The compound appears to inhibit key enzymes involved in tumor growth and metastasis. It may modulate the activity of kinases and other regulatory proteins.
Chemical Reactions and Synthesis
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Substitution | The bromine atom can be substituted with other functional groups using appropriate reagents. |
| Oxidation | The compound can be oxidized under specific conditions to form different products. |
| Reduction | Reducing agents can convert the compound into reduced derivatives. |
| Hydrolysis | Hydrolysis of the urea bond can yield corresponding amines and carbon dioxide. |
Industrial Applications
In addition to its biological applications, this compound is utilized in:
- Material Science : It serves as a building block in the synthesis of more complex organic molecules.
- Specialty Chemicals Production : The unique properties of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea make it valuable in producing specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl rings significantly impact molecular weight, lipophilicity (LogP), and synthetic yields. Key comparisons include:
*Estimated based on bromine’s atomic mass.
†Predicted from chloro analog’s LogP, adjusted for bromine’s larger size.
Key Observations:
- Bromine increases molecular weight compared to chloro analogs (e.g., 303.7 vs. 274.7).
- Yields for urea derivatives with complex substituents (e.g., thiazole in 11b) range from 83–89%, suggesting efficient synthesis routes for such compounds .
Comparison with Chalcone Derivatives
| Compound Name | Structure Type | IC50 (MCF-7 Cells, μg/mL) | Reference |
|---|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) | Chalcone | 42.22 | |
| 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea | Urea | N/A | N/A |
Key Observations:
- Chalcones with 3-bromophenyl groups exhibit moderate cytotoxicity (IC50 ~22–42 μg/mL) . Urea derivatives may show different activity profiles due to hydrogen-bonding capabilities of the urea moiety, which could enhance target binding .
Functional Group Modifications
- Boron-Containing Urea (): 1-(3-Bromophenyl)-3-[4-(dioxaborolan-yl)phenyl]urea (MW 417.1) incorporates a boronate ester, enabling use in Suzuki-Miyaura couplings. This contrasts with the target compound, which lacks reactive handles for further derivatization .
- Trifluoromethoxy Derivatives (): Compounds like 1-(3-bromo-5-trifluoromethoxyphenyl)urea feature additional electron-withdrawing groups (OCF3), which may enhance metabolic stability compared to the target’s simpler structure .
Biological Activity
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is C₁₅H₁₅BrN₂O, with a molecular weight of 319.20 g/mol. The compound features a bromophenyl group and a dimethylphenyl group attached to a urea moiety, which contributes to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation. Notably, it has been shown to interact with the Bcl-2 protein, which is critical in regulating apoptosis in cancer cells .
The biological activity of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound likely inhibits key enzymes involved in tumor growth and metastasis. Preliminary studies suggest that it may modulate the activity of kinases and other regulatory proteins.
- Receptor Interaction : It has been proposed that the compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the cellular context .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea showed potent cytotoxicity against breast cancer cells (MCF7) with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal model studies are currently underway to evaluate the efficacy and safety profile of this compound in vivo. Early results indicate a reduction in tumor size without significant toxicity to normal tissues.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea, and how can reaction conditions be systematically optimized?
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Standard protocols include:
-
FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
-
NMR : ¹H/¹³C NMR to verify aromatic substituents (e.g., 3-bromo and 3,5-dimethyl groups).
-
XRD : Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding networks, as demonstrated in analogous diphenylurea derivatives .
-
MS : High-resolution mass spectrometry for molecular formula confirmation.
- Data Table : Key Spectral Signatures
| Technique | Observed Signal | Reference Compound Match |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.4 (m, Ar-H), δ 2.3 (s, CH₃) | |
| FT-IR | 1675 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H) |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can calculate:
-
Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess electronic stability (e.g., gaps <5 eV suggest high reactivity).
-
Potential Energy Surface (PES) : Identify stable conformers and transition states.
-
AIM Charge Analysis : Map electron density to predict nucleophilic/electrophilic sites . Computational results should be validated against experimental reactivity (e.g., hydrolysis rates).
- Data Table : DFT-Derived Properties
| Property | Calculated Value | Experimental Correlation |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Reactivity with Br⁻ |
| Dipole Moment | 3.8 Debye | Solubility in DMSO |
Q. How can contradictory data between experimental and computational results be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:
- Implicit Solvent Models : Incorporate PCM (Polarizable Continuum Model) in DFT to account for solvation.
- Multi-Scale Modeling : Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for bulk solvent.
- Feedback Loops : Use experimental data (e.g., XRD bond lengths) to refine computational parameters iteratively, as practiced in ICReDD’s reaction path search protocols .
Q. What methodologies are effective in evaluating the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with IC₅₀ determination.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., urease).
- SAR Studies : Modify substituents (e.g., Br → Cl) and correlate changes with activity trends, as seen in fluorophenyl-urea derivatives .
Methodological Challenges and Solutions
Q. How can solubility limitations in biological assays be addressed?
- Methodological Answer :
- Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Derivatization : Introduce hydrophilic groups (e.g., -SO₃H) via post-synthetic modifications.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for hydrophobic agrochemicals .
Q. What reactor designs enhance scalability while minimizing byproducts?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic urea-forming reactions.
- Membrane Separation : Integrate in situ purification using nanofiltration membranes (CRDC Class RDF2050104) .
- Process Simulation : Aspen Plus modeling to optimize residence time and temperature profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
